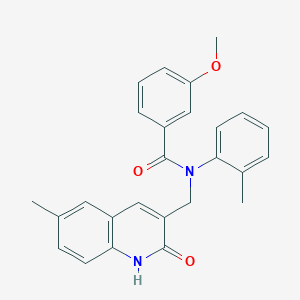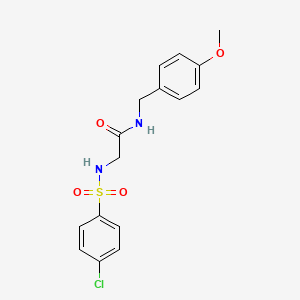
2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as SJA6017, is a small molecule compound that has been synthesized for scientific research purposes. It belongs to the family of sulfonamides, which are known to have antibacterial, antifungal, and antitumor properties. SJA6017 has been found to have potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that are involved in the regulation of pH in the body, and their inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects
2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It can also reduce inflammation in various animal models. 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been found to have low toxicity and can be administered orally or intraperitoneally in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has low toxicity and can be administered orally or intraperitoneally in animal studies. However, there are also some limitations to using 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. It may also have off-target effects that need to be considered in experimental design.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide. Further studies are needed to elucidate its molecular targets and mechanism of action. It may also be useful to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. The development of analogs of 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide with improved pharmacokinetic properties may also be a promising direction for future research. Finally, the combination of 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide is a small molecule compound that has potential therapeutic applications in various diseases, including cancer and inflammation. Its synthesis method is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine. 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to elucidate its molecular targets and mechanism of action and explore its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to form 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have antitumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. 2-(4-chlorophenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been tested in vitro and in vivo for its potential use in the treatment of diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-14-6-2-12(3-7-14)10-18-16(20)11-19-24(21,22)15-8-4-13(17)5-9-15/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDGGYLZNCTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

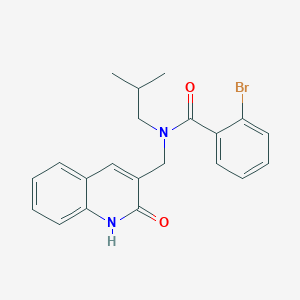
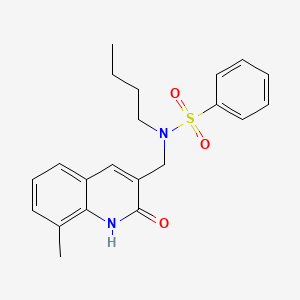

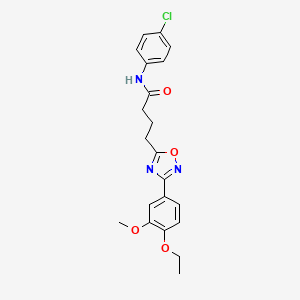
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
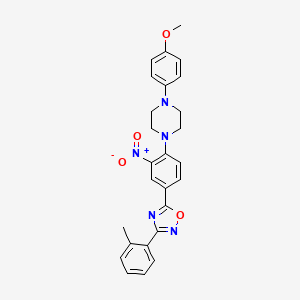
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
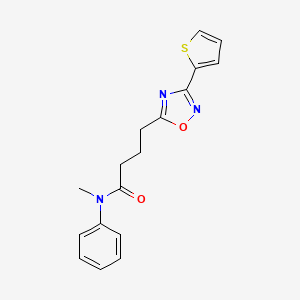
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)

